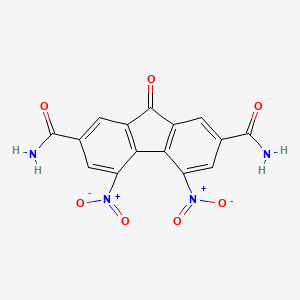

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves several steps. The starting material is typically fluorene, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. This is followed by oxidation to form the 9-oxo group.

Análisis De Reacciones Químicas

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in the development of new materials and in the study of biological pathways .

Mecanismo De Acción

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves its interaction with specific molecular targets. The nitro groups and the 9-oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparación Con Compuestos Similares

Similar compounds to 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide include:

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide: This compound has sulfonic acid groups instead of carboxamide groups.

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide: Similar to the previous compound but with butylamide groups.

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide: This compound has decylamide groups.

These compounds share the core fluorene structure but differ in their functional groups, which can lead to variations in their chemical properties and applications.

Actividad Biológica

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide (CAS No. 213598-63-1) is a synthetic compound belonging to the fluorene family, characterized by its dinitro and dicarboxamide functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an apoptosis inducer and anticancer agent.

The molecular formula of this compound is C15H8N4O7, with a molecular weight of 356.25 g/mol. The structure includes two nitro groups at the 4 and 5 positions and a carbonyl group at the 9 position of the fluorene ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular targets that lead to apoptosis. Studies indicate that compounds within the fluorene series can induce apoptosis through caspase activation pathways. Specifically, this compound has been shown to interact with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics, which is critical for cell division and survival .

Biological Activity Data

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its biological activity:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D | 0.15 - 0.29 | Apoptosis induction via caspase activation |

| HCT116 | 0.15 - 0.29 | Tubulin inhibition |

| SNU398 | 0.15 - 0.29 | Microtubule disruption |

Case Studies

- Apoptosis Induction : A study published in Elsevier explored the effect of N-aryl derivatives of fluorene on apoptosis induction. The findings indicated that modifications at the 7-position of the fluorene ring led to enhanced biological activity compared to unmodified analogs .

- Cytotoxicity Assessment : In a high-throughput screening assay, compounds derived from the fluorene scaffold were assessed for their ability to induce cell death in cancer lines. The results showed that this compound was among the most potent compounds tested.

Research Findings

Recent studies have highlighted several important aspects regarding the biological implications of this compound:

- Structure-Activity Relationship (SAR) : Modifications on the fluorene core significantly affect biological activity; for instance, introducing substituents at specific positions can either enhance or reduce cytotoxic effects .

- Potential Therapeutic Applications : Given its mechanism of action involving microtubule dynamics and apoptosis induction, there is potential for developing this compound as a therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

4,5-dinitro-9-oxofluorene-2,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBZOHHXJWZGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384354 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-63-1 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.